1-Cyclopropyl-1,3-diazinane-2,4,6-trione
Description
1-Cyclopropyl-1,3-diazinane-2,4,6-trione is a barbiturate derivative characterized by a cyclopropyl substituent at the 1-position of the 1,3-diazinane-2,4,6-trione core. Barbiturates are central nervous system (CNS) depressants historically used as sedatives, hypnotics, and anesthetics .
Properties
IUPAC Name |
1-cyclopropyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-5-3-6(11)9(4-1-2-4)7(12)8-5/h4H,1-3H2,(H,8,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFKKWLKYBZOLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents at the 1- and 5-positions of the 1,3-diazinane-2,4,6-trione core critically influence molecular weight, lipophilicity, and biological activity. Below is a comparative analysis:
Key Observations:
- Cyclopropyl vs. Alkyl/Aryl Groups : The cyclopropyl group in the target compound is smaller and more rigid than cyclohexenyl (Hexobarbital) or bromoallyl (Narcobarbital) substituents. This rigidity may reduce metabolic oxidation compared to linear alkyl chains .
- Lipophilicity : Bromine (Narcobarbital) and prop-2-enyl groups (Butalbital) increase lipophilicity, enhancing blood-brain barrier penetration. Cyclopropyl’s moderate lipophilicity may balance solubility and CNS activity .
- Molecular Weight: The target compound’s lower molecular weight (168.15 vs.
Pharmacological and Clinical Relevance
Barbiturates exert effects via GABAA receptor modulation. Substituent variations influence potency, duration, and toxicity:
- Barbital : Long duration due to slow hepatic metabolism of diethyl groups .
- Hexobarbital : Rapid onset/short action from cyclohexenyl’s metabolic lability .
- Narcobarbital : Bromine extends half-life but increases toxicity risks .
- 1-Cyclopropyl derivative : Cyclopropyl’s metabolic resistance (vs. allyl/bromo groups) may prolong activity, though steric effects could reduce receptor affinity.
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